

SGE-516: A Synthetic Neuroactive Steroid as a Potent GABAergic Modulator

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Compound of Interest

Compound Name: SGE-516

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SGE-516 is a synthetic neuroactive steroid that has demonstrated significant preclinical efficacy as a positive allosteric modulator of γ -aminobutyric acid type A (GABAA) receptors. Engineered for potential oral administration, **SGE-516** exhibits a broad spectrum of activity, modulating both synaptic and extrasynaptic GABAA receptors, a characteristic that distinguishes it from traditional benzodiazepines. This guide provides a comprehensive overview of the core pharmacology of **SGE-516**, detailing its mechanism of action, summarizing key preclinical data from various in vivo and in vitro models, and outlining the experimental protocols utilized in its evaluation. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics for neurological disorders.

Introduction

Neuroactive steroids are potent endogenous modulators of neuronal activity, primarily through their interaction with GABAA receptors. **SGE-516** was developed by Sage Therapeutics as a next-generation, synthetic neuroactive steroid with drug-like properties suitable for therapeutic development. Its primary mechanism of action involves the positive allosteric modulation of both synaptic and extrasynaptic GABAA receptors, leading to an enhancement of inhibitory neurotransmission in the central nervous system.^{[1][2]} This broad activity profile has translated into significant anticonvulsant effects in a range of preclinical models, suggesting its potential

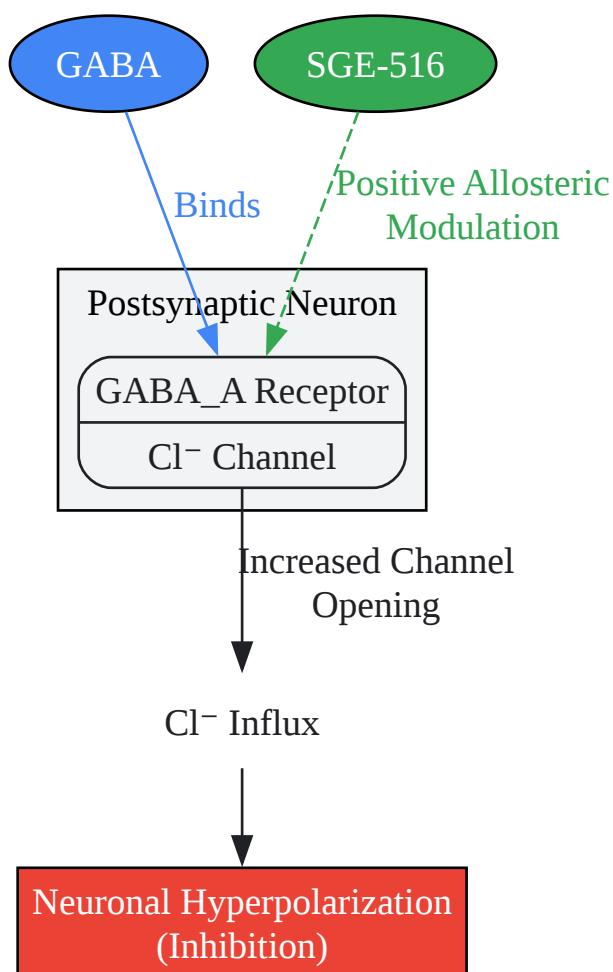
utility in challenging seizure disorders such as Dravet syndrome and pharmacoresistant status epilepticus.[3][4][5]

Mechanism of Action

SGE-516 enhances the function of GABAA receptors, which are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.

Positive Allosteric Modulation of GABAA Receptors

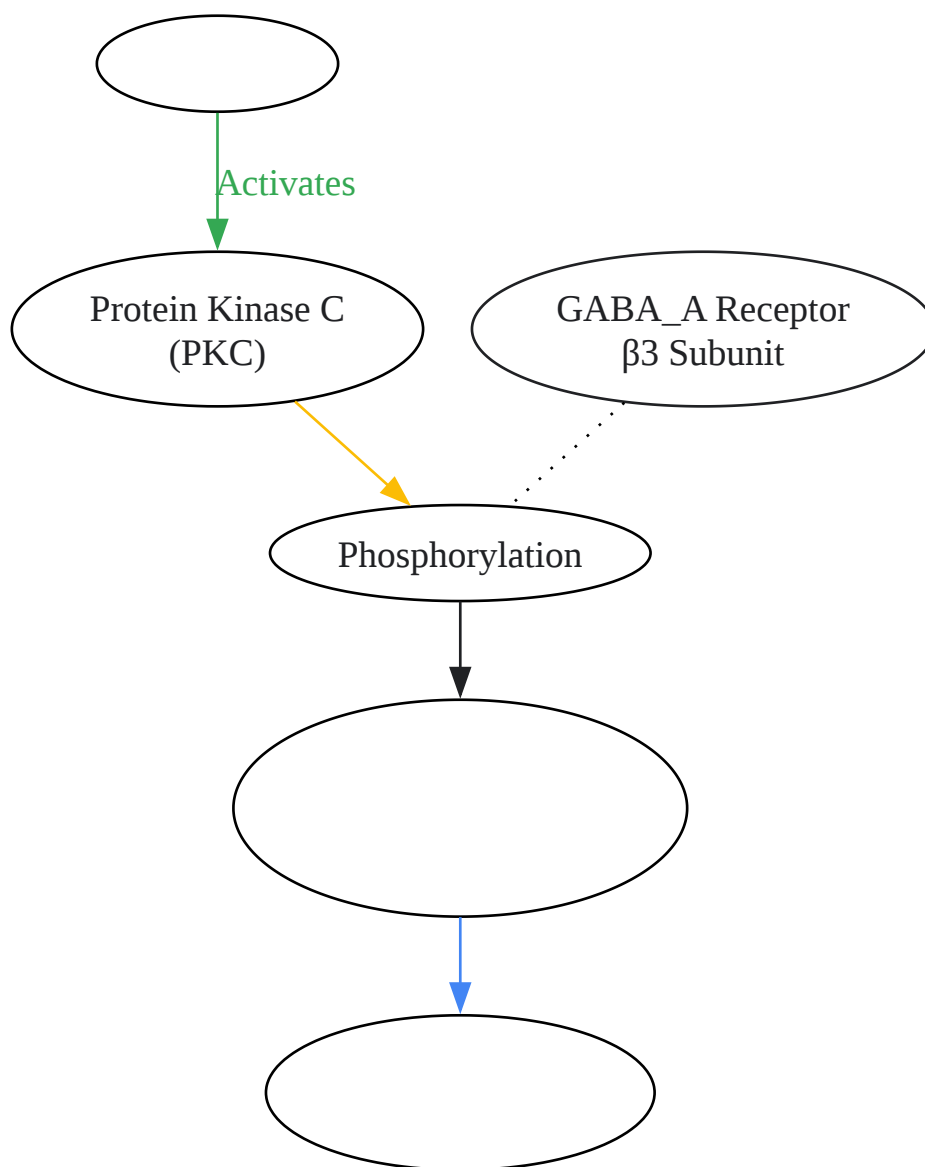
SGE-516 binds to a site on the GABAA receptor that is distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA, increasing the frequency and/or duration of chloride channel opening in response to GABA binding. This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability. A key feature of **SGE-516** is its ability to modulate both synaptic receptors, which are typically involved in phasic inhibition, and extrasynaptic receptors (often containing δ subunits), which mediate tonic inhibition.[2][4] This dual action is believed to contribute to its robust anticonvulsant activity.



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Metabotropic Effects on Receptor Trafficking

Beyond its direct allosteric modulation, preclinical evidence suggests that **SGE-516** may also induce a sustained, metabotropic increase in the surface expression of extrasynaptic GABA_A receptors. This effect is thought to be mediated by the phosphorylation of the $\beta 3$ subunit of the receptor, leading to enhanced receptor trafficking to the neuronal membrane.^[6] This novel mechanism could contribute to a more durable therapeutic effect.



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Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of **SGE-516**.

Table 1: In Vitro Efficacy

Receptor Subtype	Assay	Parameter	Value	Reference
$\alpha 4\beta 3\delta$	Whole-cell patch clamp in CHO cells	EC50	240 nM	[7]

Table 2: In Vivo Efficacy in Seizure Models

Model	Species	Route of Administration	Dose	Outcome	Reference
Dravet Syndrome (Scn1a+/-)	Mouse	Intraperitoneal (IP)	3 mg/kg	Significant protection against hyperthermia-induced seizures.	[1][5]
Dravet Syndrome (Scn1a+/-)	Mouse	Oral (in chow)	40 mg/kg/day	Significantly improved survival.	[1]
Dravet Syndrome (Scn1a+/-)	Mouse	Oral (in chow)	120 mg/kg/day	Completely prevented premature lethality and significantly reduced spontaneous seizure frequency.	[1]
Soman-induced Status Epilepticus	Rat	Intraperitoneal (IP)	5.6, 7.5, 10 mg/kg	Significantly reduced electrographic seizure activity when administered 20 minutes after seizure onset.	[3]
Soman-induced Status Epilepticus	Rat	Intraperitoneal (IP)	10 mg/kg	Significantly reduced seizure activity when administered	[3]

40 minutes
after seizure
onset.

Pentylenetetrazol (PTZ)-induced Seizures	Mouse	Not Specified	Not Specified	Protected against acute seizures.	[2]
6-Hz Psychomotor Seizures	Mouse	Not Specified	Not Specified	Protected against acute seizures.	[2]
Corneal Kindling	Mouse	Not Specified	Not Specified	Demonstrated anticonvulsant activity.	[2]

Table 3: Pharmacokinetic Parameters

Species	Route of Administration	Dose	Plasma Concentration	Associated Effect	Reference
Mouse	Intraperitoneal (IP)	3 mg/kg	~80 ng/mL	Anticonvulsant activity in acute seizure models.	Not directly cited, but inferred from efficacy data.

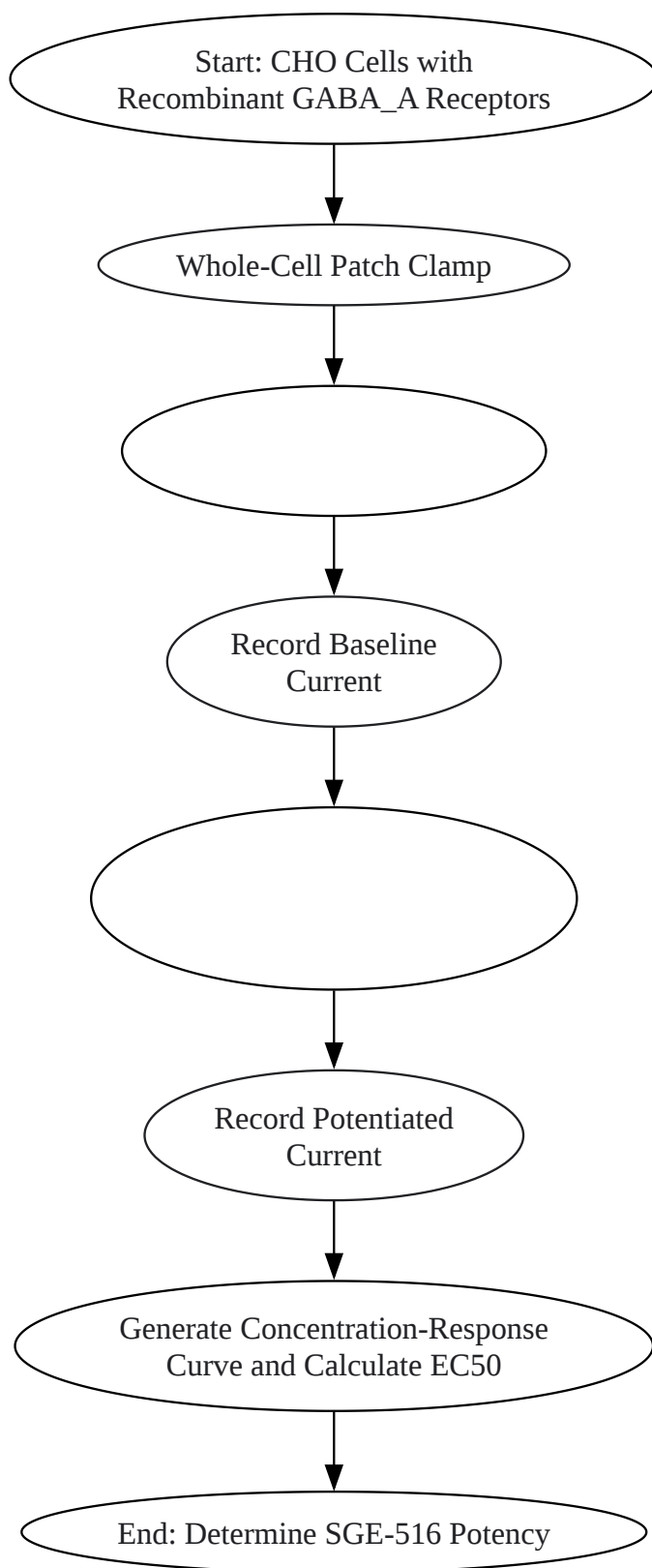
Experimental Protocols

This section provides an overview of the methodologies employed in the key preclinical studies of **SGE-516**.

In Vitro Electrophysiology

- Objective: To determine the potency of **SGE-516** as a positive allosteric modulator of specific GABAA receptor subtypes.

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human GABAA receptor subunits (e.g., $\alpha 4$, $\beta 3$, δ).
- Method: Whole-cell patch-clamp electrophysiology.
- Protocol:
 - CHO cells are cultured and prepared for electrophysiological recording.
 - A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal).
 - The membrane patch is ruptured to allow electrical access to the cell interior (whole-cell configuration).
 - The cell is voltage-clamped at a holding potential of -80 mV.
 - A sub-maximal concentration of GABA is applied to elicit a baseline current response.
 - **SGE-516** is co-applied with GABA at varying concentrations.
 - The potentiation of the GABA-evoked current by **SGE-516** is measured.
 - Concentration-response curves are generated to calculate the EC50 value.
- Data Analysis: The EC50 is determined by fitting the concentration-response data to a sigmoidal dose-response equation.



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In Vivo Seizure Models

- Objective: To evaluate the efficacy of **SGE-516** in a genetically relevant model of Dravet syndrome.
- Animal Model: Scn1a+/- mice, which harbor a loss-of-function mutation in the gene encoding the Nav1.1 sodium channel subunit.
- Methods:
 - Hyperthermia-induced Seizures:
 - Scn1a+/- mice are administered **SGE-516** or vehicle via IP injection or orally.
 - Core body temperature is gradually increased using a heat lamp.
 - The temperature at which a generalized tonic-clonic seizure occurs is recorded.
 - The latency to seizure and the percentage of seizure-free animals are determined.
 - Spontaneous Seizures and Survival:
 - Scn1a+/- mice are chronically dosed with **SGE-516** in their chow.
 - Continuous video-EEG monitoring is used to quantify the frequency and severity of spontaneous seizures.
 - Survival rates are monitored over a defined period.
- Data Analysis: Statistical analysis (e.g., Kaplan-Meier survival curves, t-tests, or ANOVA) is used to compare treatment groups to vehicle controls.[\[1\]](#)
- Objective: To assess the efficacy of **SGE-516** in a model of pharmacoresistant status epilepticus induced by a chemical nerve agent.
- Animal Model: Adult male Sprague Dawley rats implanted with EEG electrodes.
- Method:

- Baseline EEG is recorded.
- Rats are exposed to the organophosphate nerve agent soman to induce status epilepticus.
- At a predetermined time after seizure onset (e.g., 20 or 40 minutes), **SGE-516** or vehicle is administered via IP injection.
- EEG is continuously recorded to monitor seizure activity.
- Data Analysis: The total duration and power of electrographic seizure activity are quantified and compared between treatment and control groups.[3]

Development Status

While **SGE-516** demonstrated promising preclinical activity, its clinical development was discontinued by Sage Therapeutics. The specific reasons for the discontinuation of the **SGE-516** program have not been publicly detailed. Sage Therapeutics has, however, made public announcements regarding the discontinuation of other pipeline candidates and strategic reorganizations to focus on other programs.[8][9]

Conclusion

SGE-516 is a potent, synthetic neuroactive steroid that acts as a positive allosteric modulator of both synaptic and extrasynaptic GABAA receptors. Its robust anticonvulsant effects in multiple, mechanistically distinct preclinical models of epilepsy underscore the therapeutic potential of this class of compounds. The in-depth data and methodologies presented in this guide provide a valuable resource for the scientific community engaged in the research and development of novel treatments for neurological disorders characterized by neuronal hyperexcitability. While the clinical development of **SGE-516** was halted, the extensive preclinical characterization of this molecule offers important insights into the pharmacology of neuroactive steroids and their potential for treating severe seizure disorders.

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